N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(6-Bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a bromine substituent at the 6-position of the benzothiazole core and a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamide bridge. This structural framework is associated with diverse biological activities, including enzyme inhibition (e.g., urease, MAO-B) and antimicrobial properties .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O3S/c18-9-5-6-12-13(7-9)25-17(19-12)20-14(22)8-21-15(23)10-3-1-2-4-11(10)16(21)24/h1-7H,8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVPGZZVFYQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.
Introduction of the isoindolinone moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindolinone structure.
Coupling of the two fragments: The final step involves coupling the benzo[d]thiazole and isoindolinone fragments through an acetamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The thiazole and isoindolinone rings can participate in redox reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom may yield various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole and isoindolinone derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole and isoindolinone moieties can interact with various enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing binding affinity or selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Benzothiazole-acetamide derivatives vary primarily in substituents on the benzothiazole ring and the acetamide-linked moiety. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (Br, NO₂): Enhance enzyme inhibition (e.g., urease) by polarizing the benzothiazole core, improving interactions with catalytic residues .
Urease Inhibition
Urease inhibition is critical for treating infections caused by Helicobacter pylori and urea-hydrolyzing pathogens.
Insights :
- The nitro derivative exhibits superior activity due to stronger electron withdrawal, stabilizing interactions with urease’s nickel-containing active site .
- The bromo analog shows moderate activity, suggesting a balance between electronic effects and steric hindrance .
Haemolytic Activity
Haemolytic activity assesses compound toxicity toward red blood cells (RBCs):
Insights :
- Bromo and fluoro derivatives show higher haemolytic activity compared to aryl-substituted analogs, likely due to increased hydrophobicity .
Antitubercular Activity
Nitro-substituted benzothiazoles demonstrate potent inhibition of Mycobacterium tuberculosis DprE1 enzyme:
| Compound | MIC (µM) | DprE1 Inhibition (%) | Reference |
|---|---|---|---|
| 2-(6-Nitrobenzo[d]thiazol-2-ylthio)-N-benzylacetamide (5k) | 0.82 | 92 | |
| N-(6-Bromobenzo[d]thiazol-2-yl)acetamide | - | - | - |
Insights :
Computational Insights
- Molecular Docking: Bromo and nitro derivatives bind to non-metallic regions of urease via hydrogen bonding and hydrophobic interactions .
- Pharmacokinetics : Bromo-substituted compounds show moderate oral bioavailability (65-70%) but high plasma protein binding (>90%), limiting free drug concentration .
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a benzothiazole moiety and an isoindolinone derivative. The presence of bromine in the benzothiazole ring contributes to its biological properties, potentially enhancing its interaction with biological targets.
Structural Characteristics
- Molecular Weight : 452.35 g/mol
- Key Functional Groups :
- Benzothiazole
- Isoindolinone
- Acetamide
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazoles have shown selective cytotoxicity against various tumor cell lines while sparing normal cells.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of related compounds on tumorigenic cell lines, the following results were noted:
| Compound | Cell Line | EC50 (ng/mL) |
|---|---|---|
| 15a (similar structure) | WI-38 VA-13 | 32 |
| 15b | WI-38 VA-13 | 30 |
| 15c | WI-38 VA-13 | 28 |
| 15d | WI-38 VA-13 | 290 |
| 15e | WI-38 VA-13 | 150 |
These findings suggest that modifications on the benzothiazole structure can lead to enhanced selectivity and potency against cancer cells .
The proposed mechanism for the anticancer activity of this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies have suggested that these compounds may inhibit tyrosine kinases, which play critical roles in cell signaling and proliferation .
Antimicrobial Activity
In addition to anticancer properties, related benzothiazole derivatives have demonstrated antimicrobial effects. For example, certain synthesized compounds showed promising antibacterial and antifungal activities with minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various organisms .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of Benzothiazole : Utilizing brominated precursors.
- Coupling with Isoindolinone : Achieved through acylation reactions.
- Final Acetamide Formation : Via reaction with acetic anhydride or similar reagents.
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves a multi-step protocol:
Acylation of 6-bromo-2-aminobenzothiazole with chloroacetyl chloride in dry benzene or dichloromethane, catalyzed by triethylamine, to form the intermediate acetamide .
Coupling with phthalimide derivatives via nucleophilic substitution or condensation reactions. For example, reacting with 1,3-dioxoisoindoline-2-acetyl chloride in refluxing acetonitrile or DMF .
Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Considerations:
- Solvent choice (polar aprotic solvents enhance reactivity).
- Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.2–10.8 ppm) and confirms the acetamide linkage .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1660–1680 cm⁻¹) and NH vibrations (3200–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z ~435.98) .
- X-ray Crystallography : Resolves Z/E configuration and hydrogen-bonding networks (e.g., P1 space group, intermolecular N–H⋯N bonds) .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Answer:
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Use DMF for improved solubility of intermediates; switch to CHCl3 for final coupling . | |
| Catalyst | Triethylamine (5–10 mol%) for deprotonation; NaH for base-sensitive reactions . | |
| Temperature | Reflux (80–100°C) for condensation steps; room temperature for acid-sensitive groups . | |
| Purification | Gradient elution in chromatography (hexane → ethyl acetate) to separate regioisomers . |
Advanced: What strategies resolve contradictions in reported biological activities?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from:
- Substituent Effects : Bromine at position 6 enhances halogen bonding, while methyl groups alter lipophilicity .
- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests; IC50 in MTT assays for cytotoxicity) .
- Metabolic Stability : Use hepatic microsome assays to compare degradation rates between analogs .
Example:
A study found brominated analogs showed 2× higher cytotoxicity (IC50 = 12 µM) than chlorinated derivatives, attributed to enhanced target binding .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
Systematic Substituent Variation : Replace bromine with Cl, F, or methyl groups at position 6 .
Biological Screening : Test against panels of cancer cell lines (e.g., MCF-7, HeLa) and Gram-positive/-negative bacteria .
Computational Modeling : Perform docking studies with target proteins (e.g., EGFR kinase PDB: 1M17) to predict binding affinities .
SAR Table:
| Substituent | Anticancer Activity (IC50, µM) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| 6-Br | 12.3 | 25 |
| 6-Cl | 18.7 | 50 |
| 6-CH3 | 35.2 | >100 |
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Identifies binding poses in enzyme active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (GROMACS) : Simulates ligand-receptor stability over 100-ns trajectories .
- QSAR Models : Correlate logP values with cytotoxicity (R² > 0.85 for benzothiazole derivatives) .
Case Study:
Docking of the brominated analog into PARP-1 (PDB: 5DS3) revealed hydrogen bonds with Ser904 and hydrophobic interactions with Tyr907, explaining its IC50 of 8.7 µM .
Advanced: How to confirm the Z/E configuration in imine-containing analogs?
Answer:
- X-ray Crystallography : Resolves spatial arrangement (e.g., Z-configuration with dihedral angle = −96.5°) .
- NOESY NMR : Detects through-space interactions between thiazole protons and adjacent substituents .
- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers in chiral derivatives .
Advanced: How to assess stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at λ = 254 nm .
- Thermal Stability : TGA/DSC analysis (decomposition onset >200°C) .
- Plasma Stability : 90% remaining after 4 hours in human plasma (LC-MS quantification) .
Mitigation Strategies:
- Introduce electron-withdrawing groups (e.g., NO2) to reduce hydrolysis .
- Encapsulate in liposomes for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
